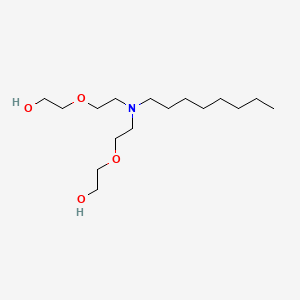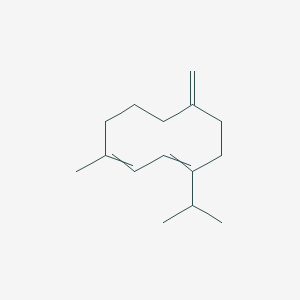![molecular formula C11H11NO2 B14457717 2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester CAS No. 70361-62-5](/img/structure/B14457717.png)
2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester is an organic compound with a complex structure that includes both an ester and an amine group. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in multiple scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester typically involves the reaction of 2-Propenoic acid with a phenylmethyleneamine derivative. The reaction is often carried out in the presence of a catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. Common industrial methods include the use of advanced reactors and separation techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The ester and amine groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.
Applications De Recherche Scientifique
2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester involves its interaction with specific molecular targets. The ester and amine groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, methyl ester: A simpler ester with similar reactivity but lacking the amine group.
2-Propenoic acid, 2-methyl-, methyl ester: Another ester with a different substitution pattern, affecting its reactivity and applications.
2-Propenoic acid, 2-(dimethylamino)ethyl ester: Contains a dimethylamino group, offering different chemical properties and uses.
Uniqueness
2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester is unique due to the presence of both an ester and an amine group, which allows it to participate in a wider range of chemical reactions compared to simpler esters. This dual functionality makes it particularly valuable in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
70361-62-5 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
methyl 2-(benzylideneamino)prop-2-enoate |
InChI |
InChI=1S/C11H11NO2/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10/h3-8H,1H2,2H3 |
Clé InChI |
KQKWDVBYASAZMO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C)N=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


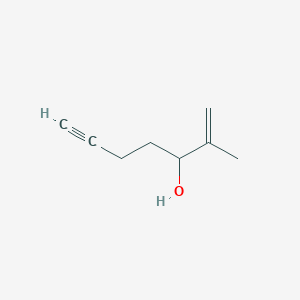
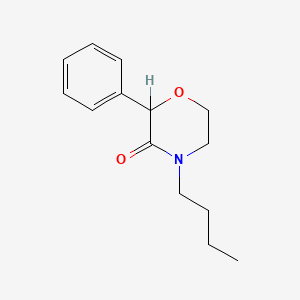



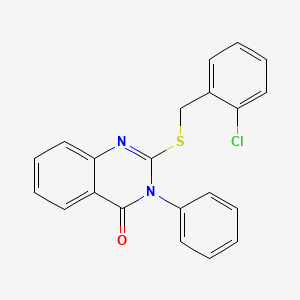

![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)
